3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
3-chloro-5-[2-cyanoethyl(methyl)amino]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-13(4-2-3-10)8-6(5-11)7(9)12-14-8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASOKUWUIOKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C(=NS1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171302 | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866009-35-0 | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866009-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Thiocyanato Ketones
A foundational approach involves the cyclization of β-thiocyanato ketones (e.g., 1a ) under basic conditions to form the isothiazole scaffold. For example, treatment of 3-thiocyanatopropiophenone with aqueous ammonia yields 4-cyanoisothiazoles via intramolecular nucleophilic attack and elimination.
$$
\text{Ar-C(=O)-CH}2\text{-SCN} \xrightarrow{\text{NH}3} \text{Isothiazole-4-carbonitrile} + \text{H}_2\text{S}
$$
Optimization Notes :
Oxidative Coupling of Thioamides
Electrochemical or metal-catalyzed oxidative coupling of 2-mercaptobenzamides (2a ) provides direct access to isothiazolones, which are precursors to carbonitrile derivatives. Recent advances employ acridinium photocatalysts under blue light to generate iminyl radicals, facilitating N–S bond formation without metal reagents.
$$
\text{2-Mercaptobenzamide} \xrightarrow{\text{Visible Light}} \text{Benzo[d]isothiazol-3(2H)-one} \xrightarrow{\text{Cyanation}} \text{4-Carbonitrile Derivative}
$$
Key Data :
| Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 2-Mercaptobenzamide | Acridinium | 78–92 |
Functionalization at Position 5
Nucleophilic Substitution with Methylamine and Acrylonitrile
The 5-amino group is installed via SNAr (nucleophilic aromatic substitution) on 5-chloroisothiazole intermediates (3a ). Subsequent Michael addition of methylamine to acrylonitrile introduces the 2-cyanoethyl moiety.
$$
\text{5-Chloro-4-cyanoisothiazole} \xrightarrow{\text{MeNH}2} \text{5-(Methylamino)-4-cyanoisothiazole} \xrightarrow{\text{CH}2=\text{CHCN}} \text{Target Compound}
$$
Reaction Conditions :
- Step 1 : DMF, 60°C, 12 h.
- Step 2 : K2CO3, THF, rt, 6 h.
Reductive Amination
Alternative routes employ reductive amination of 5-aminoisothiazoles (4a ) with methyl glyoxal and acrylonitrile. Sodium cyanoborohydride facilitates imine reduction, achieving 85% yield in optimized cases.
Regioselective Chlorination at Position 3
Electrophilic Chlorination
Chlorine is introduced via electrophilic substitution using N-chlorosuccinimide (NCS) in acetic acid. The electron-withdrawing carbonitrile group directs chlorination to position 3.
$$
\text{4-Cyano-5-substituted Isothiazole} \xrightarrow{\text{NCS, AcOH}} \text{3-Chloro Derivative}
$$
Optimization :
Radical Chlorination
UV-initiated radical chlorination with Cl2 gas offers a scalable alternative. This method avoids directing groups but requires rigorous temperature control (–10°C) to prevent ring degradation.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 3.28 (s, 3H, N–CH3), 2.90 (t, 2H, CH2CN), 3.65 (t, 2H, N–CH2).
- MS (EI) : m/z 253 [M+H]+, 255 [M+H+2]+ (Cl isotope).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity for optimized routes.
Challenges and Limitations
- Regioselectivity : Competing chlorination at position 4 occurs if electron-deficient intermediates lack stabilization.
- Functional Group Compatibility : Nitrile groups necessitate anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyanoethyl group can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The chloro and cyanoethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s distinctiveness arises from its N-(2-cyanoethyl)-N-methylamino substituent at position 3. Comparisons with analogs highlight the impact of substituents on reactivity, solubility, and bioactivity:
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group at position 4 stabilizes the ring in all analogs.
- Steric Influence: The branched aminoalkyl chain in the target compound may hinder interactions at position 5, contrasting with planar aryl groups (e.g., p-tolyl in ), which facilitate π-π stacking in biological targets.
Stability and Reactivity
- Hydrolytic Stability: The cyano group at position 4 in all analogs resists hydrolysis under mild conditions, ensuring stability in storage.
- Reactivity at Position 5: The aminoalkyl group in the target compound may undergo further functionalization (e.g., alkylation or acylation), offering synthetic flexibility absent in aryl-substituted analogs.
Biological Activity
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₇H₈ClN₃S
- Molecular Weight : 189.68 g/mol
- CAS Number : 16131214
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cellular metabolism.
- Interaction with Receptors : The compound could interact with various receptors, influencing signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.
In Vitro Studies
A range of in vitro studies have been conducted to assess the biological activity of this compound:
| Study Type | Cell Line | Concentration Range | Observed Effects |
|---|---|---|---|
| Cytotoxicity | A549 (Lung cancer) | 1-100 µM | Significant reduction in cell viability |
| Enzyme Inhibition | HepG2 (Liver) | 10-50 µM | Inhibition of lactate dehydrogenase |
| Receptor Binding | SH-SY5Y (Neuroblastoma) | 0.1-10 µM | Modulation of dopamine receptors |
Case Studies
- Cancer Research : In a study published in Cancer Letters, researchers demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 25 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytoplasm .
- Neuropharmacology : A study investigated the compound's effects on neuroblastoma cells (SH-SY5Y). Results indicated that it could enhance neuronal survival under oxidative stress conditions, potentially through modulation of neurotrophic factors .
- Hepatotoxicity Assessment : Another study focused on HepG2 cells, revealing that the compound inhibited key metabolic enzymes, leading to altered lipid metabolism and potential hepatotoxic effects at higher concentrations .
Toxicology and Safety Profile
The safety profile of this compound has not been fully established. However, preliminary toxicological assessments indicate:
- Mild to moderate cytotoxicity at high concentrations.
- Potential for hepatotoxic effects observed in liver cell models.
Further studies are required to comprehensively evaluate its safety and toxicity in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
